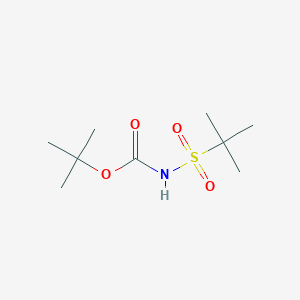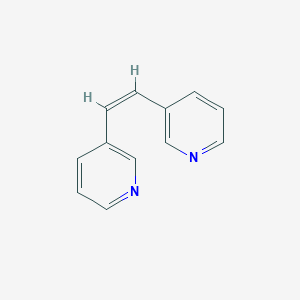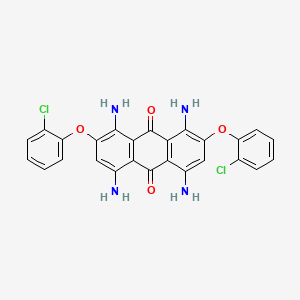
1,4,5,8-Tetraamino-2,7-bis(2-chlorophenoxy)anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,5,8-Tetraamino-2,7-bis(2-chlorophenoxy)anthracene-9,10-dione is a complex organic compound with the molecular formula C26H18Cl2N4O4 It is known for its unique structure, which includes multiple amino groups and chlorophenoxy groups attached to an anthracene-9,10-dione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetraamino-2,7-bis(2-chlorophenoxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common method starts with the preparation of the anthracene-9,10-dione core, followed by the introduction of amino groups and chlorophenoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene. The reaction temperature is usually maintained between 80°C to 120°C to ensure optimal yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in high purity .
化学反应分析
Types of Reactions
1,4,5,8-Tetraamino-2,7-bis(2-chlorophenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthracene-9,10-dione core to its corresponding dihydroxy form.
Substitution: Nucleophilic substitution reactions can replace the chlorophenoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out in solvents like ethanol, methanol, or acetonitrile, under controlled temperatures ranging from room temperature to 100°C .
Major Products Formed
The major products formed from these reactions include various substituted anthracene derivatives, quinones, and dihydroxyanthracenes. These products can be further utilized in the synthesis of more complex molecules or as intermediates in various chemical processes .
科学研究应用
1,4,5,8-Tetraamino-2,7-bis(2-chlorophenoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of advanced organic materials, such as conductive polymers and organic semiconductors.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
作用机制
The mechanism of action of 1,4,5,8-Tetraamino-2,7-bis(2-chlorophenoxy)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to changes in their activity and function. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
1,4,5,8-Tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione: Similar structure but with methyl groups instead of chlorine atoms.
2,4,5,7-Tetraamino-1,8-dihydroxyanthracene-9,10-dione: Contains hydroxyl groups instead of chlorophenoxy groups
Uniqueness
1,4,5,8-Tetraamino-2,7-bis(2-chlorophenoxy)anthracene-9,10-dione is unique due to the presence of chlorophenoxy groups, which enhance its reactivity and potential for forming diverse chemical derivatives. This makes it a valuable compound for developing new materials and exploring novel chemical reactions .
属性
CAS 编号 |
88600-58-2 |
|---|---|
分子式 |
C26H18Cl2N4O4 |
分子量 |
521.3 g/mol |
IUPAC 名称 |
1,4,5,8-tetraamino-2,7-bis(2-chlorophenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C26H18Cl2N4O4/c27-11-5-1-3-7-15(11)35-17-9-13(29)19-21(23(17)31)26(34)22-20(25(19)33)14(30)10-18(24(22)32)36-16-8-4-2-6-12(16)28/h1-10H,29-32H2 |
InChI 键 |
AGGZEANLMVXXJA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OC5=CC=CC=C5Cl)N)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


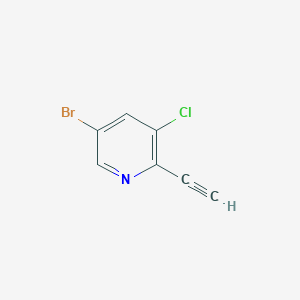
![1,3,7-Trimethylpyrrolo[1,2-a]pyrazine](/img/structure/B13123011.png)
amine](/img/structure/B13123017.png)
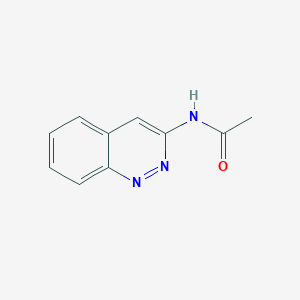

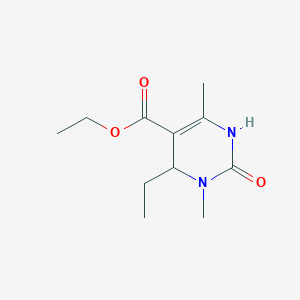
![2-Cyclobutyl-7-iodo-3h-imidazo[4,5-b]pyridine](/img/structure/B13123061.png)
![Methyl2-(3-amino-7-chloroimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B13123062.png)
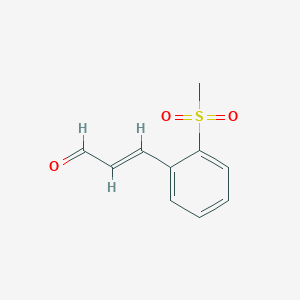
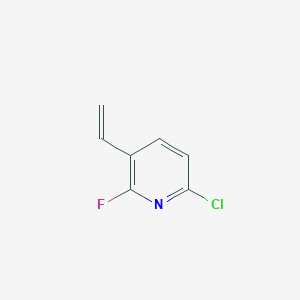
![4,6-Dichloroimidazo[1,5-a]quinoxaline](/img/structure/B13123090.png)
